7-NITRO-3,4-DIHYDRO-2H-CHROMEN-6-YLAMINE
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Overview
Description
7-Nitro-3,4-dihydro-2H-chromen-6-ylamine is a compound belonging to the class of chromen derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-3,4-dihydro-2H-chromen-6-ylamine typically involves the nitration of 3,4-dihydro-2H-chromen-6-ylamine. This can be achieved through the reaction of 3,4-dihydro-2H-chromen-6-ylamine with a nitrating agent such as nitric acid in the presence of a catalyst . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective nitration of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-3,4-dihydro-2H-chromen-6-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrochromen derivatives.
Reduction: Reduction of the nitro group can yield aminochromen derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Nitrochromen derivatives.
Reduction: Aminochromen derivatives.
Substitution: Various substituted chromen derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 7-nitro-3,4-dihydro-2H-chromen-6-ylamine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,4-dihydro-2H-chromen-6-ylamine: Similar structure but with a hydroxy group instead of a nitro group.
7-Methoxy-3,4-dihydro-2H-chromen-6-ylamine: Contains a methoxy group instead of a nitro group.
7-Amino-3,4-dihydro-2H-chromen-6-ylamine: Has an amino group instead of a nitro group.
Uniqueness
7-Nitro-3,4-dihydro-2H-chromen-6-ylamine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in various reactions, making the compound versatile for different applications. Additionally, the nitro group can enhance the compound’s bioactivity, making it a valuable candidate for drug development and other scientific research .
Properties
CAS No. |
50386-69-1 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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